
Meta-Decyloxyaniline: Structural Profile and
Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 3-(Decyloxy)aniline

CAS No.: 55792-50-2

Cat. No.: B7798524

Get Quote

Executive Summary
Meta-decyloxyaniline (3-decyloxyaniline) is a specialized aromatic amine intermediate used

primarily in the synthesis of liquid crystals, functional polymers, and pharmaceutical

compounds. Characterized by a ten-carbon alkoxy tail attached to the meta position of an

aniline ring, this molecule serves as a critical "flexible tail" precursor in the design of mesogenic

(liquid crystalline) materials. Its structural asymmetry, compared to the more common para-

isomer, imparts unique phase transition properties to the final materials, often lowering melting

points and altering mesophase stability.

Chemical Identity & Structural Analysis
The core structure consists of a benzene ring substituted at the 1- and 3-positions with an

amino group (

) and a decyloxy group (

), respectively. This meta-substitution pattern disrupts the molecular symmetry seen in para-
analogs, influencing the packing density in solid and liquid crystalline states.
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Table 1: Chemical Identification Data
Property Detail

Chemical Name 3-(Decyloxy)aniline

Synonyms
m-Decyloxyaniline; 3-Decyloxybenzenamine; 1-

Amino-3-decyloxybenzene

CAS Registry Number 55792-50-2

Molecular Formula

Molecular Weight 249.39 g/mol

SMILES CCCCCCCCAOc1cccc(N)c1

InChI Key FWFQXJMASKTLQD-UHFFFAOYSA-N

Physicochemical Properties
The long alkyl chain imparts significant lipophilicity to the molecule, making it sparingly soluble

in water but highly soluble in organic solvents like dichloromethane, ethanol, and toluene.

Table 2: Physical Properties
Property Value / Description Note

Appearance
Pale yellow to brown oil or low-

melting solid

Darkens upon oxidation (air

sensitive).

Melting Point
Low-melting solid (< 50°C

estimated)

Meta-isomers typically have

lower MPs than para-isomers

(p-decyloxyaniline mp ~90°C).

Solubility
Soluble in EtOH, DCM, THF,

Ethyl Acetate
Insoluble in water.

LogP (Predicted) ~5.9
Highly lipophilic due to the C10

chain.

Synthesis & Manufacturing Protocols
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To ensure high purity and avoid N-alkylation side products, the Nitro-Reduction Route is the

industry standard. Direct alkylation of m-aminophenol is possible but requires protection steps

to ensure selectivity for the oxygen atom.

Protocol A: The Nitro-Reduction Route (Recommended)
This two-step sequence utilizes m-nitrophenol as the starting material. The nitro group acts as

a masked amine, preventing N-alkylation during the ether synthesis.

Step 1: O-Alkylation

Reagents:m-Nitrophenol (1.0 eq), 1-Bromodecane (1.1 eq), Potassium Carbonate (

, 2.0 eq).

Solvent: DMF or Acetone (reflux).

Procedure: Dissolve m-nitrophenol in DMF. Add

and stir for 30 min. Add 1-bromodecane dropwise. Heat to 80°C for 4-6 hours. Quench with
water, extract with ethyl acetate.[1]

Intermediate: 1-(Decyloxy)-3-nitrobenzene.

Step 2: Reduction of Nitro Group

Reagents: Iron powder (Fe, 5 eq) / Ammonium Chloride (

) or Hydrogen (

) / Pd-C catalyst.

Solvent: Ethanol/Water (3:1).

Procedure: Suspend the nitro intermediate in EtOH/Water. Add Fe powder and

. Reflux for 2-4 hours. Filter hot through Celite to remove iron residues. Concentrate filtrate.

Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).
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Visualization: Synthesis Pathway
The following diagram illustrates the logical flow of the Nitro-Reduction synthesis strategy.

m-Nitrophenol
(Starting Material)

Step 1: O-Alkylation
(K2CO3, C10H21Br, DMF)

Activation Intermediate:
1-Decyloxy-3-nitrobenzene

Ether Formation Step 2: Nitro Reduction
(Fe/NH4Cl or H2/Pd-C)

Reduction Target:
3-(Decyloxy)aniline

Isolation

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 3-(decyloxy)aniline via the nitro-reduction pathway, ensuring

regiospecificity.

Applications in Materials Science
The primary utility of 3-decyloxyaniline lies in its ability to introduce a flexible aliphatic tail into

rigid molecular cores. This is essential for:

Liquid Crystal (LC) Mesogens
Liquid crystals require a rigid core (mesogen) and a flexible tail.[2] 3-Decyloxyaniline reacts

with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form Schiff Bases (imines).

Mechanism: Condensation reaction (

).

Effect: The meta-substitution introduces a "kink" in the molecule, which lowers the melting

point and often induces smectic or nematic phases at lower temperatures compared to linear

para-isomers.

Polyimides and Polyamides
Used as a monomer or end-capper in polymer synthesis. The long alkyl chain acts as an

internal plasticizer, improving the solubility and processing characteristics of high-performance

polymers.

Visualization: Application Workflow
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3-(Decyloxy)aniline

Condensation Reaction
(EtOH, Reflux, -H2O)

Reagent:
Aromatic Aldehyde

Schiff Base Mesogen
(Liquid Crystal)

Properties:
Lower MP, Altered Phase Stability
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Figure 2: Workflow for converting 3-(decyloxy)aniline into functional liquid crystalline

materials.

Analytical Characterization
To validate the identity of synthesized 3-decyloxyaniline, researchers should look for the

following spectral signatures:

1H NMR (CDCl3, 400 MHz):

0.88 (t, 3H, terminal

)

1.20–1.45 (m, 14H, bulk

chain)

1.75 (quint, 2H,

)
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3.90 (t, 2H,

)

3.5–4.0 (broad s, 2H,

)

6.2–7.1 (m, 4H, Aromatic protons; meta-pattern)

IR Spectroscopy:

3300–3400

: Primary amine N-H stretch (doublet).

2850–2920

: Aliphatic C-H stretch (strong).

1240–1260

: Aryl alkyl ether C-O stretch.

Safety & Handling (GHS Standards)
As an aniline derivative, this compound is potentially toxic and should be handled with standard

chemical hygiene protocols.

Table 3: GHS Hazard Classification
Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.
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Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation

(darkening).

Disposal: Dispose of as hazardous organic waste containing amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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